Cas no 27106-02-1 (4-pentyl-4H-1,2,4-triazole-3-thiol)

4-Pentyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core with a pentyl substituent at the 4-position and a thiol group at the 3-position. This structure imparts unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The thiol group enables facile functionalization, while the triazole ring contributes to stability and potential biological activity. Its lipophilic pentyl chain may enhance solubility in organic matrices, broadening its applicability in material science. The compound is of interest for researchers exploring corrosion inhibitors, ligand design, or bioactive molecule synthesis due to its balanced reactivity and structural modularity.
4-pentyl-4H-1,2,4-triazole-3-thiol structure
27106-02-1 structure
商品名:4-pentyl-4H-1,2,4-triazole-3-thiol
CAS番号:27106-02-1
MF:C7H13N3S
メガワット:171.26322
CID:279851
PubChem ID:3863752

4-pentyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-pentyl-
    • 4-pentyl-1H-1,2,4-triazole-5-thione
    • 4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 4H-1,2,4-triazole-3-thiol, 4-pentyl-
    • SCHEMBL11078598
    • EN300-10831
    • DTXSID60397549
    • CBA10602
    • Z90662197
    • AKOS005198936
    • CS-0231424
    • HMS1788F21
    • 27106-02-1
    • 4-pentyl-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD06655164
    • インチ: InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11)
    • InChIKey: JMMLVKXMPSIQGW-UHFFFAOYSA-N
    • ほほえんだ: CCCCCN1C=NN=C1S

計算された属性

  • せいみつぶんしりょう: 171.08319
  • どういたいしつりょう: 171.08301860g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 27.63

4-pentyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10831-1.0g
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 95%
1.0g
$371.0 2023-02-09
Enamine
EN300-10831-0.1g
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 95%
0.1g
$98.0 2023-10-28
Enamine
EN300-10831-2.5g
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 95%
2.5g
$726.0 2023-10-28
1PlusChem
1P00CEMJ-50mg
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL
27106-02-1 95%
50mg
$140.00 2024-05-08
1PlusChem
1P00CEMJ-100mg
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL
27106-02-1 95%
100mg
$178.00 2024-05-08
1PlusChem
1P00CEMJ-250mg
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL
27106-02-1 95%
250mg
$231.00 2024-05-08
TRC
B510698-250mg
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1
250mg
$ 320.00 2022-06-07
Chemenu
CM515983-1g
4-Pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 97%
1g
$216 2024-07-28
Enamine
EN300-10831-10.0g
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 95%
10.0g
$1593.0 2023-02-09
Enamine
EN300-10831-0.25g
4-pentyl-4H-1,2,4-triazole-3-thiol
27106-02-1 95%
0.25g
$142.0 2023-10-28

4-pentyl-4H-1,2,4-triazole-3-thiol 関連文献

4-pentyl-4H-1,2,4-triazole-3-thiolに関する追加情報

4-Pentyl-4H-1,2,4-Triazole-3-Thiol: A Comprehensive Overview

4-Pentyl-4H-1,2,4-triazole-3-thiol, also known by its CAS registry number 27106-02-1, is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazoles, which are five-membered aromatic rings containing three nitrogen atoms. The presence of a pentyl group and a thiol (-SH) functional group introduces interesting chemical properties and potential applications.

The molecular structure of 4-pentyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring where one nitrogen is replaced by sulfur (thiol group), and the fourth position is substituted with a pentyl chain. This substitution pattern influences the compound's solubility, reactivity, and electronic properties. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to form hydrogen bonds and participate in various coordination interactions.

One of the most promising applications of 4-pentyl-4H-1,2,4-triazole-3-thiol lies in its use as a precursor for metallothiosemicarbazones. These compounds have been extensively studied for their ability to coordinate with metal ions, making them valuable in catalysis and sensor applications. For instance, researchers have demonstrated that derivatives of this compound can act as highly sensitive sensors for heavy metal ions such as mercury and lead in aqueous environments.

In addition to its coordination properties, 4-pentyl-4H-1,2,4-triazole-3-thiol has shown potential in drug design. The thiol group can undergo various reactions to introduce bioactive moieties, making it a versatile starting material for medicinal chemistry. Recent advancements in click chemistry have further expanded its utility by enabling rapid and efficient synthesis of complex molecules with this compound as a core structure.

The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from simple precursors like pentanethiol and ammonia. Modern methods often incorporate green chemistry principles to minimize waste and improve efficiency. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields.

From an environmental perspective, the stability and biodegradability of cas no 27106 02 1-based compounds are critical considerations. Recent studies have focused on evaluating their environmental impact under various conditions. Results indicate that these compounds exhibit moderate persistence in aqueous environments but can be effectively degraded under specific microbial or photochemical conditions.

In conclusion, 4-pentyl-4H-1,2,4-triazole-3-thiol, with its unique chemical structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across materials science, catalysis, sensing technologies, and drug discovery. As research progresses and new synthetic methods emerge, the potential for this compound to contribute to innovative solutions in these fields is immense.

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